molecular formula C72H48N8NiO6 B13781619 Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)-, (OC-6-11)-, dinitrate CAS No. 38780-90-4

Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)-, (OC-6-11)-, dinitrate

Cat. No.: B13781619
CAS No.: 38780-90-4
M. Wt: 1179.9 g/mol
InChI Key: VIACREPMAZOELJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)-, (OC-6-11)-, dinitrate involves the reaction of nickel(II) nitrate with 4,7-diphenyl-1,10-phenanthroline in an appropriate solvent. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired coordination complex .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)-, (OC-6-11)-, dinitrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and appropriate pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of higher oxidation state nickel complexes, while reduction may produce lower oxidation state complexes .

Scientific Research Applications

Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)-, (OC-6-11)-, dinitrate has several scientific research applications, including:

Mechanism of Action

The mechanism by which Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)-, (OC-6-11)-, dinitrate exerts its effects involves its ability to form stable coordination complexes with various ligands. The molecular targets and pathways involved depend on the specific application and the nature of the ligands interacting with the nickel center .

Comparison with Similar Compounds

Similar Compounds

  • Nickel(2+), tris(1,10-phenanthroline-N1,N10)-, dinitrate
  • Nickel(2+), tris(2,2’-bipyridine-N1,N1’)-, dinitrate
  • Nickel(2+), tris(4,4’-dimethyl-2,2’-bipyridine-N1,N1’)-, dinitrate

Uniqueness

Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)-, (OC-6-11)-, dinitrate is unique due to the presence of 4,7-diphenyl-1,10-phenanthroline ligands, which provide distinct steric and electronic properties compared to other similar compounds.

Properties

CAS No.

38780-90-4

Molecular Formula

C72H48N8NiO6

Molecular Weight

1179.9 g/mol

IUPAC Name

4,7-diphenyl-1,10-phenanthroline;nickel(2+);dinitrate

InChI

InChI=1S/3C24H16N2.2NO3.Ni/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;2*2-1(3)4;/h3*1-16H;;;/q;;;2*-1;+2

InChI Key

VIACREPMAZOELJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ni+2]

Origin of Product

United States

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